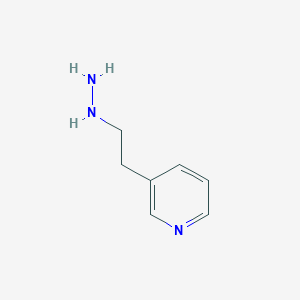

3-(2-Hydrazinylethyl)pyridine

Beschreibung

3-(Piperidin-4-ylmethoxy)pyridine is a heterocyclic compound featuring a pyridine core substituted with a piperidin-4-ylmethoxy group at the 3-position. This structural motif has been identified as a key scaffold in the development of potent inhibitors targeting lysine-specific demethylase 1 (LSD1), an enzyme critical in epigenetic regulation and implicated in cancers such as acute myeloid leukemia (AML) and breast cancer . The compound’s piperidine moiety contributes to its basicity and ability to form hydrogen bonds with LSD1’s active site residues, such as Asp555, while the pyridine core facilitates hydrophobic and electrostatic interactions with flavin adenine dinucleotide (FAD) and adjacent residues like Tyr761 .

Eigenschaften

Molekularformel |

C7H11N3 |

|---|---|

Molekulargewicht |

137.18 g/mol |

IUPAC-Name |

2-pyridin-3-ylethylhydrazine |

InChI |

InChI=1S/C7H11N3/c8-10-5-3-7-2-1-4-9-6-7/h1-2,4,6,10H,3,5,8H2 |

InChI-Schlüssel |

SDYSHKDMWRNQER-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CN=C1)CCNN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-(2-Hydrazinylethyl)pyridine can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction is typically carried out in a solvent such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0 to 150°C . The choice of solvent and temperature conditions depends on the structure of the initial halogen-substituted pyridine.

Industrial Production Methods

Industrial production of 3-(2-Hydrazinylethyl)pyridine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Hydrazinylethyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can modify the hydrazine group, leading to different functionalized products.

Substitution: Nucleophilic substitution reactions are common, where the hydrazine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

3-(2-Hydrazinylethyl)pyridine has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases. The compound's structure allows it to interact with biological targets effectively, leading to various pharmacological activities.

Anticancer Activity

Research has shown that derivatives of pyridine compounds exhibit notable anticancer properties. For instance, pyridine-based compounds have been synthesized and evaluated for their antiproliferative activity against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). These studies suggest that modifications to the pyridine scaffold can enhance anticancer potency, with some derivatives showing IC50 values in the range of 2.0–20.0 µM .

Antimicrobial Properties

The antimicrobial potential of hydrazine derivatives, including 3-(2-Hydrazinylethyl)pyridine, has been explored due to their ability to inhibit bacterial growth. Studies indicate that these compounds can be effective against a range of pathogens, showcasing their utility in developing new antimicrobial agents .

Chemical Synthesis and Material Science

3-(2-Hydrazinylethyl)pyridine is also valuable in synthetic chemistry, particularly in the development of novel materials and functional polymers.

Polymer Synthesis

The compound has been utilized in the synthesis of azo-functionalized polymers through various chemical reactions. These polymers exhibit unique properties such as photoisomerization, which can be exploited in applications ranging from drug delivery systems to smart materials .

Coordination Chemistry

In coordination chemistry, 3-(2-Hydrazinylethyl)pyridine serves as a ligand that can form complexes with transition metals. These metal complexes have been studied for their catalytic properties and potential applications in organic synthesis .

Case Studies

Several case studies highlight the practical applications of 3-(2-Hydrazinylethyl)pyridine:

Wirkmechanismus

The mechanism of action of 3-(2-Hydrazinylethyl)pyridine involves its interaction with specific molecular targets and pathways. The hydrazine group in the compound is highly reactive, allowing it to form covalent bonds with various biomolecules. This interaction can modulate biological pathways, leading to therapeutic effects such as anti-inflammatory and antiulcer activities .

Vergleich Mit ähnlichen Verbindungen

Core Structure Comparison: Pyridine vs. Pyrazine vs. Benzene

The choice of core structure significantly impacts inhibitory activity against LSD1:

Key Findings :

- Pyridine-based compounds exhibit enhanced activity compared to pyrazine or benzene analogs. For instance, compound 12 (Ki = 4.0 μM) is >2× more potent than pyrazine-based compound 8 (Ki = 9.1 μM) .

- The pyridine core allows independent modification of R5 and R6 substituents, enabling fine-tuning of binding affinity and selectivity .

Substituent Effects on Potency

Substituents at the R5 (5-position) and R6 (6-position) of the pyridine ring critically influence LSD1 inhibition:

Table 1: Impact of R5 Substituents

Table 2: Impact of R6 Substituents

Key Findings :

- The 4-cyanophenyl group at R5 maximizes potency (e.g., compound 17, Ki = 29 nM) .

- Small hydrophobic groups (e.g., methyl) at R6 enhance activity, while bulkier substituents (e.g., trifluoromethoxy) reduce binding efficiency .

Enzyme Selectivity Profile

3-(Piperidin-4-ylmethoxy)pyridine derivatives exhibit high selectivity for LSD1 over monoamine oxidases (MAOs):

| Compound | LSD1 Ki (nM) | MAO-A Ki (μM) | MAO-B Ki (μM) | Selectivity (MAO-A/LSD1) |

|---|---|---|---|---|

| 17 | 29 | >100 | 18.6 | >3,448 |

| 16 | 39 | >100 | 6.2 | >2,564 |

| 22 | 45 | >100 | 2.6 | >2,222 |

Key Findings :

Cellular Activity and Selectivity

In MV4-11 leukemia cells, compound 17 increases H3K4me2 levels at 1 μM, confirming cellular permeability and target engagement . XTT assays reveal an IC50 of 1.2 μM in MV4-11 cells, with minimal cytotoxicity in normal cell lines (>50 μM in HEK293) .

Biologische Aktivität

3-(2-Hydrazinylethyl)pyridine, a pyridine derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by various studies and data.

Chemical Structure and Properties

3-(2-Hydrazinylethyl)pyridine is characterized by the presence of a hydrazine group attached to a pyridine ring. This structural feature is significant as it influences the compound's reactivity and biological activity. The molecular formula is CHN, with a molecular weight of approximately 162.19 g/mol.

Antimicrobial Activity

Recent studies have indicated that derivatives of hydrazinylpyridine exhibit notable antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : A study on related hydrazinyl compounds demonstrated effective antimicrobial activity against various bacterial strains, with MIC values ranging from 50 to 200 µg/mL depending on the specific derivative and target organism .

- Mechanism of Action : The antimicrobial efficacy is believed to stem from the ability of the hydrazine moiety to disrupt microbial cell wall synthesis or function as a reactive oxygen species generator .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 3-(2-Hydrazinylethyl)pyridine | E. coli | 100 |

| 3-(2-Hydrazinylethyl)pyridine | S. aureus | 150 |

Anticancer Activity

The anticancer potential of 3-(2-Hydrazinylethyl)pyridine has been explored in various studies:

- Cytotoxicity Studies : In vitro assays have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and ovarian cancer cells. The IC values ranged from 20 to 50 µM, indicating moderate potency .

- Mechanism of Action : The anticancer activity is hypothesized to involve inhibition of key enzymes involved in cancer cell proliferation, such as NAMPT (Nicotinamide adenine dinucleotide biosynthesis), which is crucial for cellular metabolism and survival .

| Cell Line | IC (µM) |

|---|---|

| MCF7 (breast) | 30 |

| SKOV3 (ovarian) | 25 |

Other Biological Activities

In addition to antimicrobial and anticancer properties, research has suggested other potential therapeutic effects:

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vivo, indicating potential use in treating inflammatory diseases .

- Neuroprotective Activity : Preliminary studies suggest that hydrazinylpyridine derivatives may offer neuroprotective benefits, possibly through antioxidant mechanisms .

Case Studies and Research Findings

A comprehensive case study evaluated the biological activity of several hydrazinylpyridine derivatives, including 3-(2-Hydrazinylethyl)pyridine:

- Study Design : The study involved both in vitro and in vivo models to assess the pharmacological effects of the compound.

- Findings : Results indicated significant reductions in tumor size in xenograft models treated with the compound compared to controls. Additionally, no significant toxicity was observed in normal tissues at therapeutic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.